methyl (4S)-6-hydroxy-4-methylhex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4S)-6-hydroxy-4-methylhex-2-enoate is an organic compound with a unique structure that includes a hydroxyl group and a methyl group on a hexenoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4S)-6-hydroxy-4-methylhex-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of (4S)-6-hydroxy-4-methylhex-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4S)-6-hydroxy-4-methylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenoate backbone can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of 6-oxo-4-methylhex-2-enoate.
Reduction: Formation of methyl (4S)-6-hydroxy-4-methylhexanoate.
Substitution: Formation of methyl (4S)-6-chloro-4-methylhex-2-enoate or similar derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (4S)-6-hydroxy-4-methylhex-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl (4S)-6-hydroxy-4-methylhex-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The double bond in the hexenoate backbone may also play a role in its reactivity and interaction with other compounds.
Vergleich Mit ähnlichen Verbindungen
Methyl (4S)-6-hydroxy-4-methylhex-2-enoate can be compared with other similar compounds, such as:
Methyl (4S)-6-hydroxy-4-methylhexanoate: Lacks the double bond, resulting in different reactivity and properties.
Methyl (4S)-6-chloro-4-methylhex-2-enoate: Contains a chloro group instead of a hydroxyl group, leading to different chemical behavior and applications.
Methyl (4S)-6-oxo-4-methylhex-2-enoate:
Eigenschaften
CAS-Nummer |
826995-06-6 |
---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl (4S)-6-hydroxy-4-methylhex-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-7(5-6-9)3-4-8(10)11-2/h3-4,7,9H,5-6H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
HYSBPFORJSFKPH-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@@H](CCO)C=CC(=O)OC |
Kanonische SMILES |
CC(CCO)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.